

# Technical Guide: 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid

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## Compound of Interest

**Compound Name:** 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

**Cat. No.:** B183634

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## Introduction

This technical guide provides a comprehensive overview of **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid**, a molecule of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, and outlines general synthetic approaches and analytical characterization methods relevant to this class of compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide leverages information on analogous structures to provide a foundational understanding for researchers.

## Chemical Identity and Properties

CAS Number: 151157-44-7

Molecular Formula: C<sub>11</sub>H<sub>11</sub>BrO<sub>2</sub>

Molecular Weight: 255.11 g/mol

A summary of the key chemical identifiers for **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid** is presented in Table 1.

Table 1: Chemical Identification

Identifier	Value
CAS Number	<b>151157-44-7</b>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BrO <sub>2</sub>

| Molecular Weight | 255.11 g/mol [\[1\]](#) |

Note: Experimental physical properties such as melting point and boiling point are not readily available in the reviewed literature.

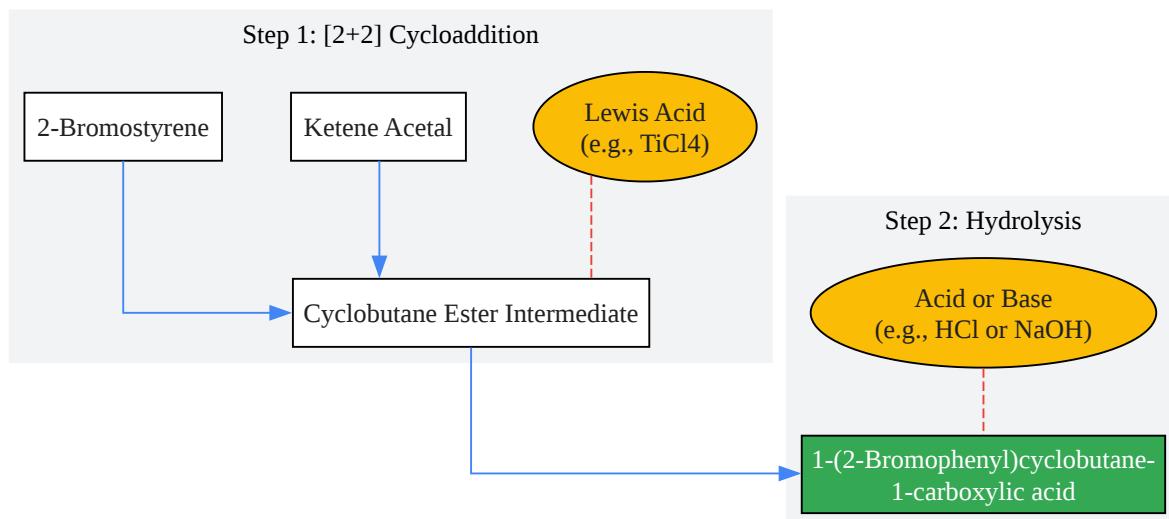
## Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid** is not explicitly described in the available scientific literature. However, based on established methods for the synthesis of related aryl-substituted cyclobutane carboxylic acids, a plausible synthetic pathway can be proposed. A common and effective method for constructing the cyclobutane ring is through a [2+2] cycloaddition reaction.

## Proposed Synthetic Pathway: [2+2] Cycloaddition

A potential route to **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid** could involve the cycloaddition of a ketene acetal with an appropriately substituted styrene derivative, followed by hydrolysis of the resulting ester. This general approach is outlined in various patents for the preparation of cyclobutane-1,2-dicarboxylic esters, which are valuable intermediates in pharmaceutical synthesis.

The logical workflow for such a synthesis is depicted below:



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Caption: Proposed two-step synthesis of the target compound.

## Experimental Protocols for Analogous Compounds

While a specific protocol for the target molecule is unavailable, the following sections detail general procedures for key transformations in the synthesis of similar cyclobutane carboxylic acids, adapted from the literature.

### General Procedure for [2+2] Cycloaddition of Ketene Acetals with Alkenes

This protocol is a generalized representation of the reaction described in patents for the synthesis of cyclobutane dicarboxylic esters.

- Reaction Setup: A solution of the alkene (e.g., a substituted styrene) in a dry, inert solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

- Addition of Lewis Acid: A Lewis acid catalyst (e.g., titanium tetrachloride) is added dropwise to the stirred solution.
- Addition of Ketene Acetal: The ketene acetal is then added slowly to the reaction mixture.
- Reaction Monitoring: The reaction is stirred at low temperature and monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography) until the starting material is consumed.
- Workup: The reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated under reduced pressure.
- Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired cyclobutane ester.

## General Procedure for Hydrolysis of a Carboxylic Ester

- Reaction Setup: The ester is dissolved in a suitable solvent mixture (e.g., a mixture of an alcohol and water).
- Addition of Acid or Base: A strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) is added to the solution.
- Heating: The reaction mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis, as monitored by an appropriate analytical technique.
- Workup:
  - For acidic hydrolysis: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated.
  - For basic hydrolysis: The reaction mixture is cooled and acidified with a strong acid to protonate the carboxylate salt. The resulting carboxylic acid is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

- Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

## Analytical Characterization

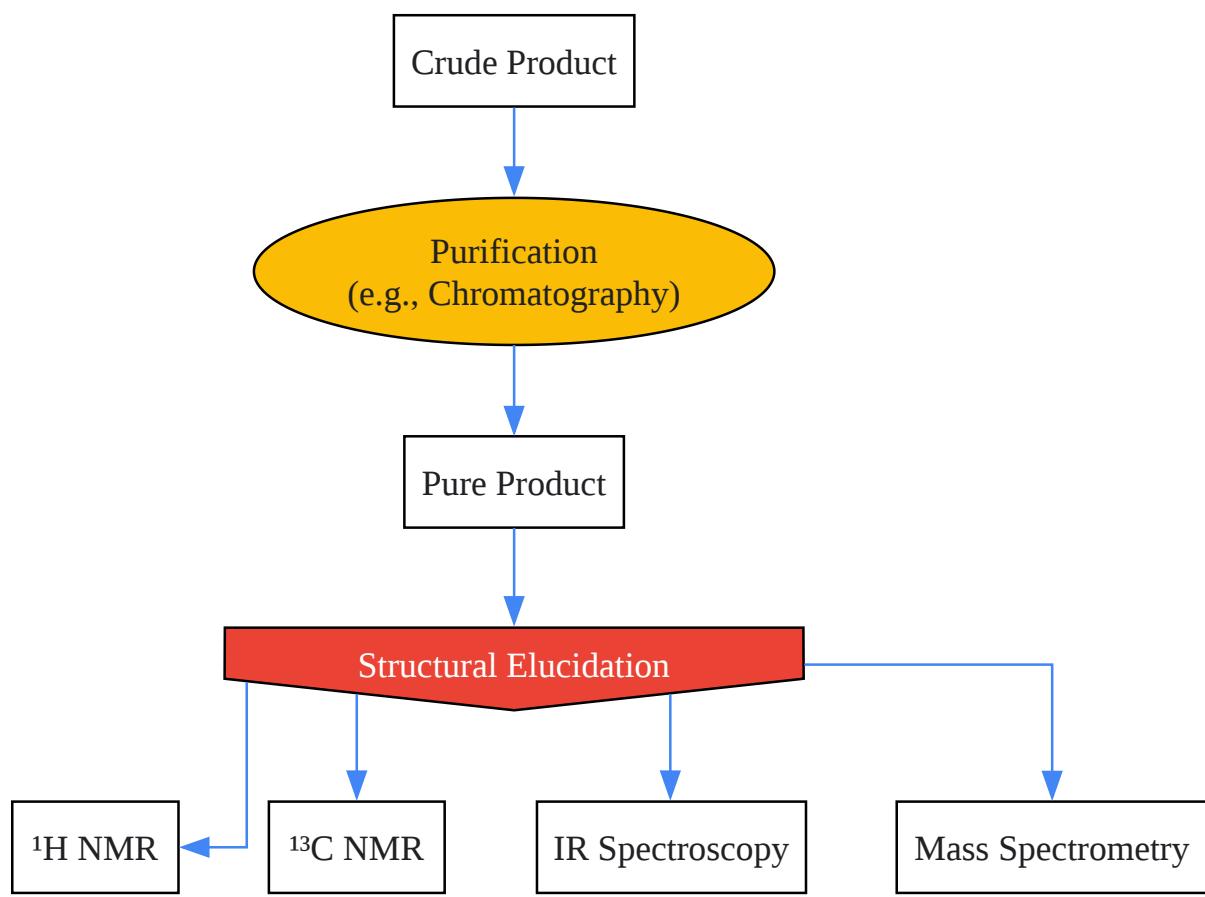
The structural elucidation of **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid** would rely on a combination of spectroscopic techniques. The expected spectral data, based on the general characteristics of carboxylic acids and aromatic compounds, are summarized below.

Table 2: Expected Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic protons in the region of 7.0-8.0 ppm.</li><li>- Cyclobutane methylene protons in the region of 1.5-3.0 ppm.</li><li>- A broad singlet for the carboxylic acid proton, typically downfield (&gt;10 ppm).</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon of the carboxylic acid in the region of 170-185 ppm.</li><li>- Aromatic carbons in the region of 120-140 ppm.</li><li>- Cyclobutane carbons in the aliphatic region.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- A broad O-H stretching band from approximately 2500-3300 <math>\text{cm}^{-1}</math>.</li><li>- A strong C=O stretching band around 1700 <math>\text{cm}^{-1}</math>.</li><li>- C-Br stretching vibration in the fingerprint region.</li></ul>

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the carboxylic acid group and bromine. |

The logical workflow for the characterization of the final product is illustrated below:

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Caption: Workflow for purification and characterization.

## Potential Applications and Biological Activity

While no specific biological activity has been reported for **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid**, the cyclobutane motif is present in a number of biologically active natural products and synthetic compounds. Compounds containing a cyclobutane ring have shown a range of activities, including antimicrobial, antibacterial, and antitumor properties. The rigid cyclobutane scaffold can be a valuable component in drug design, helping to orient functional groups in a specific and constrained manner for interaction with biological targets. The presence of the bromophenyl group also offers a site for further chemical modification, for example, through cross-coupling reactions, to generate a library of derivatives for biological screening.

## Conclusion

This technical guide has provided a summary of the available information on **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid**. While a detailed experimental profile for this specific molecule is not yet available in the public domain, this document serves as a valuable resource for researchers by outlining its key identifiers, proposing a viable synthetic strategy based on established chemical principles, and detailing the expected analytical characterization. The structural motifs present in this molecule suggest its potential as a building block in the development of novel therapeutic agents. Further research is warranted to synthesize this compound and explore its physicochemical properties and biological activities.

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## References

- 1. rsc.org [rsc.org]
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